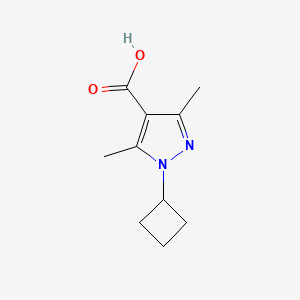
1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dimethylpyrazine and dimethyl carbonate.
Reaction Conditions: These starting materials react in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester.
Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the cyclobutyl group, making it less sterically hindered.
3-Methylpyrazole-4-carboxylic acid: Contains only one methyl group, resulting in different reactivity and properties.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups at different positions, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-cyclobutyl-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
IJNRENFHKPSDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2CCC2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


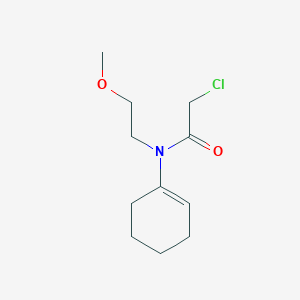
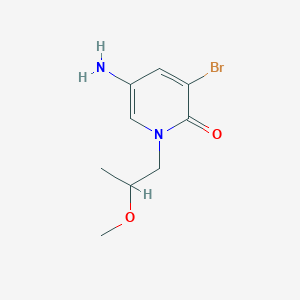
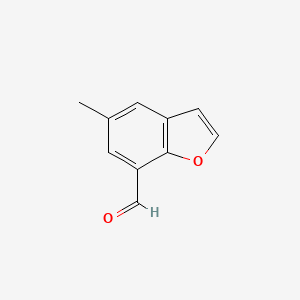
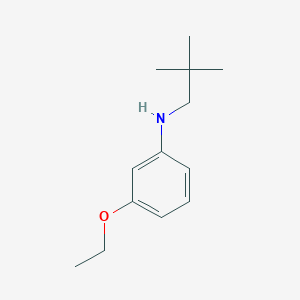
![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
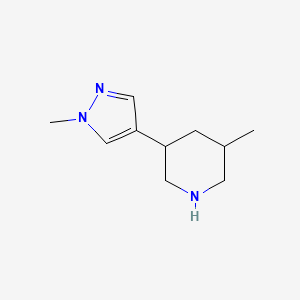
![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)

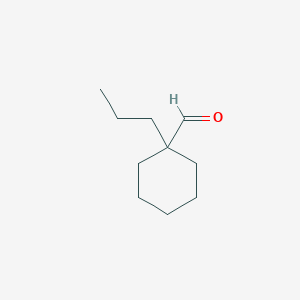
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
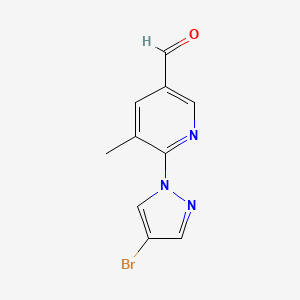
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
